

Dalbergin: A Technical Guide to its Molecular Properties and Biological Activities

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Compound of Interest

Compound Name: *Dalbergin*

Cat. No.: B191465

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Introduction

Dalbergin is a naturally occurring neoflavanoid, a class of polyphenolic compounds, isolated from various plants of the *Dalbergia* genus. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of **Dalbergin**, its known signaling pathways, and detailed experimental protocols for its study.

Molecular Profile

Dalbergin, with the IUPAC name 6-hydroxy-7-methoxy-4-phenylchromen-2-one, possesses a distinct 4-phenylcoumarin backbone.^[1] This structure is fundamental to its biological activity.

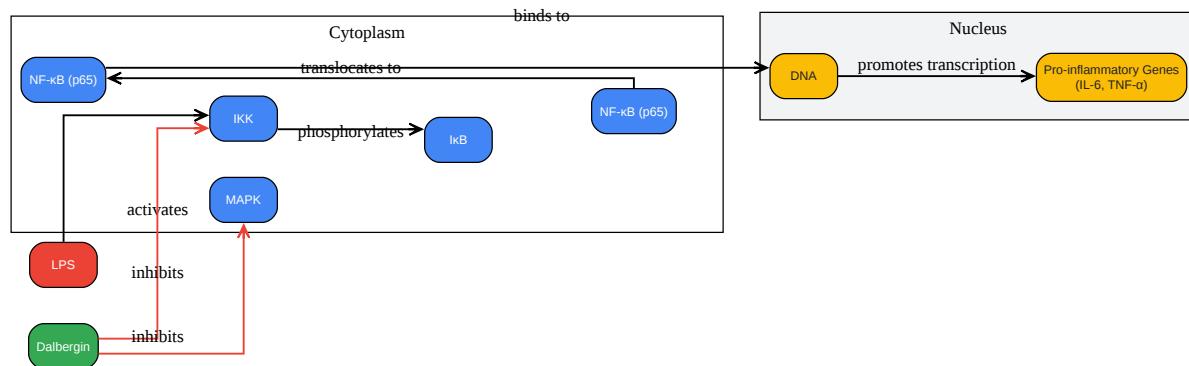
Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O ₄	[1][2][3]
Molecular Weight	268.26 g/mol	[1][2][3][4]
CAS Number	482-83-7	[2]
Appearance	Light yellow to yellow solid	[4]

Biological Activities and Signaling Pathways

Dalbergin exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory and anticancer activities are primarily attributed to its ability to interfere with pro-inflammatory and cell survival cascades.

Anti-inflammatory Signaling Pathway

Dalbergin has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), **Dalbergin** can hinder the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like IL-6 and TNF-α.

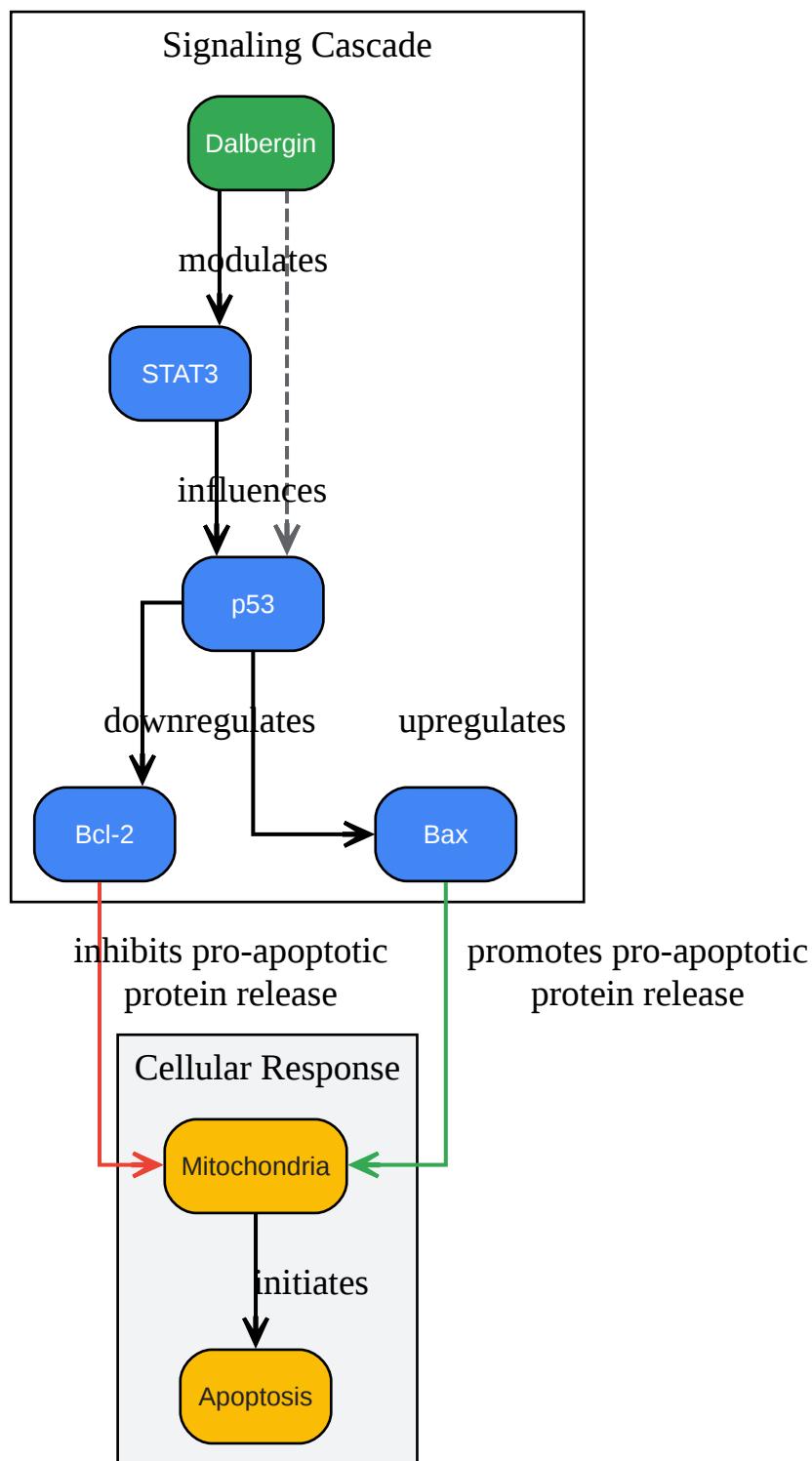


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Caption: **Dalbergin**'s inhibition of the NF-κB and MAPK pathways.

Anticancer Signaling Pathway

In the context of cancer, **Dalbergin** has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by modulating the STAT/p53 signaling pathway. It can lead to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while affecting the levels of the anti-apoptotic protein Bcl-2.



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Caption: **Dalbergin**'s modulation of the STAT/p53 apoptotic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of **Dalbergin**.

Table 1: IC₅₀ Values of **Dalbergin** on T47D Breast Cancer Cells

Treatment Duration	IC ₅₀ (μM)
24 hours	1
48 hours	0.001
72 hours	0.00001

Source:[2]

Table 2: Antioxidant Activity of **Dalbergin** (Conceptual)

Assay	Activity Metric	Result
DPPH Radical Scavenging	IC ₅₀ (μg/mL)	Data not available
ABTS Radical Scavenging	TEAC (μM Trolox/μg)	Data not available
Ferric Reducing Antioxidant Power (FRAP)	μM Fe(II)/μg	Data not available

Note: While **Dalbergin** is known for its antioxidant properties, specific quantitative data from standardized assays like DPPH, ABTS, and FRAP were not available in the provided search results. This table serves as a template for such data.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological effects of **Dalbergin** are provided below.

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of **Dalbergin** on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

- Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluence. Pre-treat cells with various concentrations of **Dalbergin** for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).
- Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS and harvest. Separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
- Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation.

Real-Time PCR for p53, Bcl-2, and STAT3 Gene Expression

Objective: To quantify the changes in mRNA expression of p53, Bcl-2, and STAT3 in cancer cells treated with **Dalbergin**.

Methodology:

- Cell Culture and Treatment: Seed cancer cells (e.g., T47D) in a suitable culture plate and allow them to adhere. Treat the cells with the desired concentration of **Dalbergin** (e.g., 0.001 μ M) for a specific duration (e.g., 48 hours).
- RNA Extraction: Isolate total RNA from the treated and untreated (control) cells using a commercial RNA extraction kit (e.g., TRIzol reagent) following the manufacturer's protocol.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
- cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 μ g) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Real-Time PCR:
 - Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (p53, Bcl-2, STAT3) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
 - Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

- Primer sequences (example):
 - p53 Forward: 5'-CCTCAGCATCTTATCCGAGTGG-3'
 - p53 Reverse: 5'-TGGATGGTGGTACAGTCAGAGC-3'
 - Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
 - Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
 - STAT3 Forward: 5'-CAGCAGCTTGACACACGGTA-3'
 - STAT3 Reverse: 5'-AAACACCAAAGTGGCATGTCA-3'
 - GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
 - GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
- Data Analysis: Analyze the amplification data and calculate the relative gene expression using the $2^{-\Delta\Delta Ct}$ method, normalizing the expression of the target genes to the reference gene.

Conclusion

Dalbergin presents a promising natural compound with well-defined molecular characteristics and significant potential in therapeutic applications, particularly in the fields of inflammation and oncology. The information and protocols provided in this guide are intended to facilitate further research and development of **Dalbergin**-based therapies. As with any scientific investigation, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

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